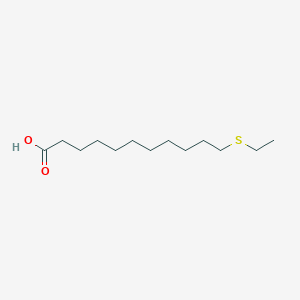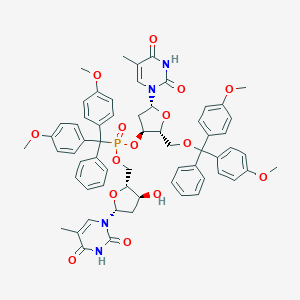
Dmt-tdmtt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DMT-TDMT is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of dimethyltryptamine (DMT) and is synthesized through a specific method. In Additionally, we will list various future directions for further research.
Mecanismo De Acción
The exact mechanism of action of Dmt-tdmtt-TDmt-tdmtt is not fully understood. However, it is believed to work by binding to specific receptors in the brain, including the serotonin 5-HT2A receptor. This binding leads to changes in the activity of the brain, resulting in altered perception, mood, and consciousness.
Efectos Bioquímicos Y Fisiológicos
Dmt-tdmtt-TDmt-tdmtt has been shown to have various biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine. Additionally, it has been shown to increase heart rate, blood pressure, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dmt-tdmtt-TDmt-tdmtt has several advantages for use in lab experiments. It is a potent compound, and small amounts can produce significant effects. Additionally, it has a short half-life, which allows for precise control over the duration of its effects. However, it is challenging to work with due to its potent nature, and care must be taken when handling it.
Direcciones Futuras
There are several future directions for research on Dmt-tdmtt-TDmt-tdmtt. One area of interest is its potential use in the development of new drugs for the treatment of various diseases. Additionally, further research is needed to understand the exact mechanism of action of Dmt-tdmtt-TDmt-tdmtt and its effects on the brain. Finally, research is needed to explore the long-term effects of Dmt-tdmtt-TDmt-tdmtt use and its potential for addiction.
Conclusion:
In conclusion, Dmt-tdmtt-TDmt-tdmtt is a potent chemical compound with various potential applications in scientific research. It is synthesized through a specific method and has been studied for its anti-inflammatory properties and its ability to inhibit the growth of cancer cells. Additionally, it has been used in the development of new drugs for the treatment of various diseases. Further research is needed to understand its exact mechanism of action and its long-term effects.
Métodos De Síntesis
Dmt-tdmtt-TDmt-tdmtt is synthesized through a multi-step process that involves the reaction of tryptamine with N,N-dimethylformamide dimethyl acetal (DMFDMA). The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) or trifluoroacetic acid (TFA). The resulting product is then purified through column chromatography to obtain pure Dmt-tdmtt-TDmt-tdmtt.
Aplicaciones Científicas De Investigación
Dmt-tdmtt-TDmt-tdmtt has various potential applications in scientific research. It has been studied for its anti-inflammatory properties and its ability to inhibit the growth of cancer cells. Additionally, it has been used in the development of new drugs for the treatment of various diseases such as Alzheimer's, Parkinson's, and schizophrenia.
Propiedades
Número CAS |
118867-43-9 |
|---|---|
Nombre del producto |
Dmt-tdmtt |
Fórmula molecular |
C62H63N4O15P |
Peso molecular |
1135.2 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-5-[[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[bis(4-methoxyphenyl)-phenylmethyl]phosphoryl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C62H63N4O15P/c1-39-35-65(59(70)63-57(39)68)55-33-51(67)53(79-55)38-78-82(72,62(44-15-11-8-12-16-44,45-21-29-49(75-5)30-22-45)46-23-31-50(76-6)32-24-46)81-52-34-56(66-36-40(2)58(69)64-60(66)71)80-54(52)37-77-61(41-13-9-7-10-14-41,42-17-25-47(73-3)26-18-42)43-19-27-48(74-4)28-20-43/h7-32,35-36,51-56,67H,33-34,37-38H2,1-6H3,(H,63,68,70)(H,64,69,71)/t51-,52-,53+,54+,55+,56+,82?/m0/s1 |
Clave InChI |
QILAEWMBYMIZBJ-IXEZTIBHSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O[C@H]6C[C@@H](O[C@@H]6COC(C7=CC=CC=C7)(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)N1C=C(C(=O)NC1=O)C)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC6CC(OC6COC(C7=CC=CC=C7)(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)N1C=C(C(=O)NC1=O)C)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC6CC(OC6COC(C7=CC=CC=C7)(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)N1C=C(C(=O)NC1=O)C)O |
Sinónimos |
5'-O-(4,4'-dimethoxytriphenylmethyl)dithymidyl (3',5')-4,4'-dimethoxytriphenylmethanephosphonate DMT-TDMTT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



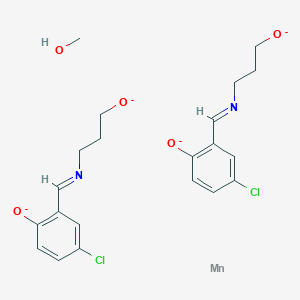
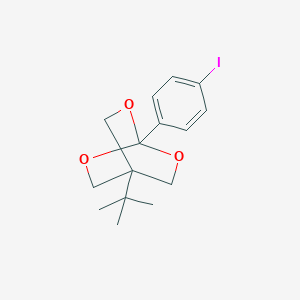

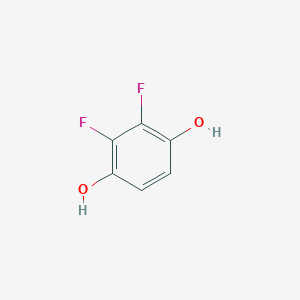
![[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B55079.png)
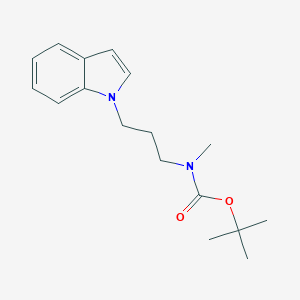
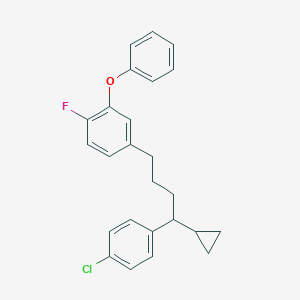
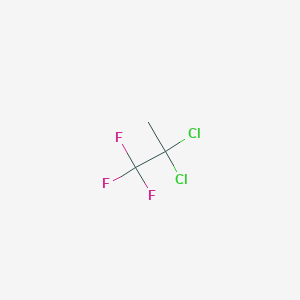
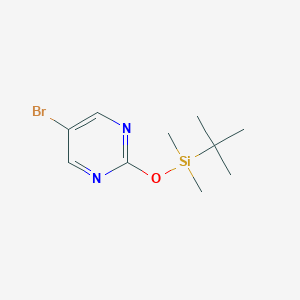
![2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B55085.png)
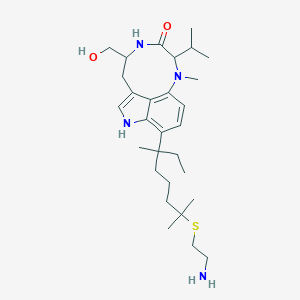
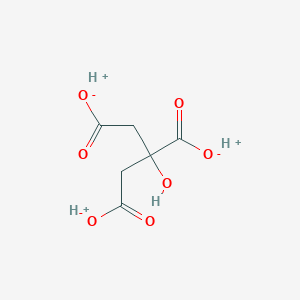
![4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B55093.png)
